sec-Butonitazene (citrate)
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Overview
Description
sec-Butonitazene (citrate): is a synthetic opioid belonging to the benzimidazole class. It is structurally similar to other opioids and is known for its potent analgesic effects. This compound is primarily used in research and forensic applications due to its high potency and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core. The process typically includes the nitration of a suitable precursor, followed by reduction and subsequent alkylation to introduce the sec-butoxy group. The final step involves the formation of the citrate salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of sec-Butonitazene (citrate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: sec-Butonitazene (citrate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole core, potentially altering its pharmacological properties.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s potency and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogs of sec-Butonitazene, each with distinct pharmacological profiles .
Scientific Research Applications
sec-Butonitazene (citrate) is extensively used in scientific research due to its potent opioid effects. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and as a tool to understand opioid addiction mechanisms.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology to identify and quantify opioid compounds in biological samples
Mechanism of Action
sec-Butonitazene (citrate) exerts its effects by binding to the mu-opioid receptor (MOR) in the central nervous system. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and produces analgesic effects. The compound’s high affinity for MOR contributes to its potent analgesic properties .
Comparison with Similar Compounds
- Etonitazene
- Isotonitazene
- Metonitazene
- Protonitazene
Comparison: sec-Butonitazene (citrate) is unique among its analogs due to its specific structural modifications, which confer distinct pharmacological properties. Compared to etonitazene and isotonitazene, sec-Butonitazene has a different alkoxy chain length, affecting its potency and receptor binding affinity. While etonitazene is the most potent among these analogs, sec-Butonitazene offers a balance between potency and safety, making it a valuable tool in research .
Properties
Molecular Formula |
C24H32N4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C24H32N4O3/c1-5-18(4)31-21-11-8-19(9-12-21)16-24-25-22-17-20(28(29)30)10-13-23(22)27(24)15-14-26(6-2)7-3/h8-13,17-18H,5-7,14-16H2,1-4H3 |
InChI Key |
NOIMENQCHUDEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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